N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-isoleucine, L-alanine, L-leucine, and L-tyrosine, with diaminomethylidene groups attached to the L-ornithine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The diaminomethylidene groups can be reduced to form primary amines.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups through peptide bond formation or cleavage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Use of coupling reagents like HATU or EDC in the presence of a base such as DIPEA.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Primary amines.
Substitution: Modified peptides with different amino acid sequences or chemical groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a role in binding to these targets, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is unique due to its specific amino acid sequence and the presence of diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
199340-47-1 |
---|---|
Molecular Formula |
C36H62N12O8 |
Molecular Weight |
791.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H62N12O8/c1-6-20(4)28(48-30(51)24(37)9-7-15-42-35(38)39)33(54)44-21(5)29(50)46-26(17-19(2)3)32(53)45-25(10-8-16-43-36(40)41)31(52)47-27(34(55)56)18-22-11-13-23(49)14-12-22/h11-14,19-21,24-28,49H,6-10,15-18,37H2,1-5H3,(H,44,54)(H,45,53)(H,46,50)(H,47,52)(H,48,51)(H,55,56)(H4,38,39,42)(H4,40,41,43)/t20-,21-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
DQTMGMSMDBLRJP-MDAZJAFHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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